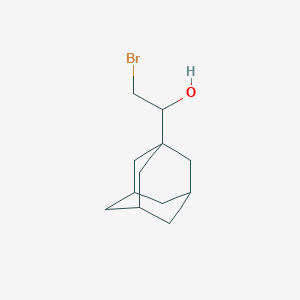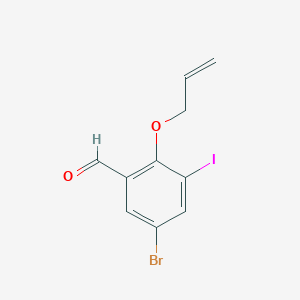
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde is an organic compound that features a benzene ring substituted with allyloxy, bromo, and iodo groups, as well as an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, such as 2-allylphenol, undergoes nitration to introduce a nitro group.
Selective Bromination: The nitro compound is then selectively brominated to introduce the bromo substituent.
Allylation: The brominated compound is subjected to allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromo and iodo groups can participate in nucleophilic substitution reactions.
Addition: The allyloxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Addition: Electrophiles such as halogens and acids can be used under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Addition products with electrophiles.
Wissenschaftliche Forschungsanwendungen
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for drug discovery.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromo and iodo groups can participate in halogen bonding, influencing molecular recognition and binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Allyloxy)-5-bromo-3-chlorobenzaldehyde: Similar structure but with a chlorine substituent instead of iodine.
2-(Allyloxy)-5-bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine substituent instead of iodine.
2-(Allyloxy)-5-bromo-3-methylbenzaldehyde: Similar structure but with a methyl group instead of iodine.
Uniqueness
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde is unique due to the presence of both bromo and iodo substituents, which can participate in unique halogen bonding interactions. This makes it a valuable compound for studying halogen bonding and its effects on molecular recognition and binding .
Eigenschaften
IUPAC Name |
5-bromo-3-iodo-2-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHHSCQSBDKAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1I)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetamidophenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2802892.png)
![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802894.png)
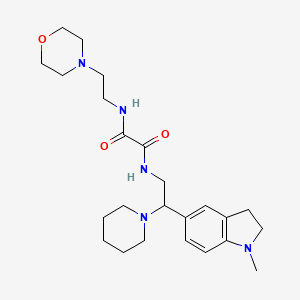
![3-[(4-tert-butylphenyl)methoxy]-N-(2-chlorophenyl)thiophene-2-carboxamide](/img/structure/B2802896.png)
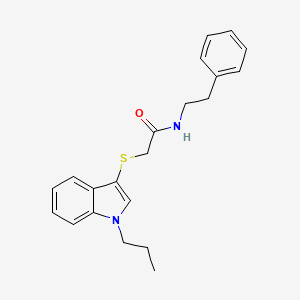
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2802899.png)
![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2802900.png)
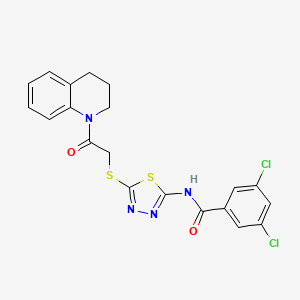
![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2802905.png)
![4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B2802907.png)

![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)
![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)
